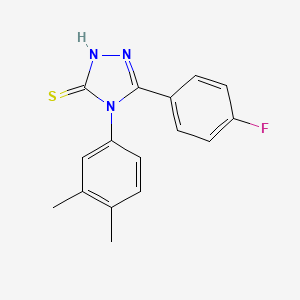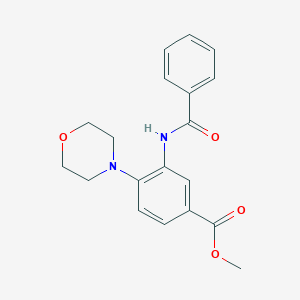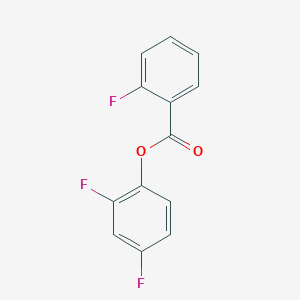![molecular formula C15H12ClNO3S B5841775 2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid, commonly known as CAPT, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). CAPT is a derivative of 2-aminobenzoic acid and is synthesized by the reaction of 4-chlorothiophenol with acetic anhydride followed by the reaction with 2-aminobenzoic acid. CAPT has gained significant attention in recent years for its potential applications in scientific research due to its anti-inflammatory and analgesic properties.
作用机制
The exact mechanism of action of CAPT is not fully understood. However, studies have shown that CAPT inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CAPT has been shown to have several biochemical and physiological effects. Studies have shown that CAPT can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CAPT has also been shown to reduce the expression of pro-inflammatory cytokines. Additionally, CAPT has been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation.
实验室实验的优点和局限性
CAPT has several advantages for use in laboratory experiments. Firstly, CAPT is relatively easy to synthesize and is readily available. Secondly, CAPT has been extensively studied and its properties are well understood. However, there are also some limitations to the use of CAPT in laboratory experiments. Firstly, CAPT has a relatively short half-life, which can make it difficult to study its long-term effects. Secondly, CAPT has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CAPT. Firstly, further studies are needed to fully understand the mechanism of action of CAPT. Secondly, more studies are needed to investigate the potential applications of CAPT in the treatment of various inflammatory and pain-related conditions. Additionally, more research is needed to investigate the potential side effects of CAPT and to develop safer and more effective derivatives of CAPT.
合成方法
The synthesis of CAPT involves a multi-step process. Firstly, 4-chlorothiophenol is reacted with acetic anhydride to form 4-(acetylsulfanyl)chlorobenzene. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a catalyst to form CAPT. The synthesis of CAPT is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
CAPT has been extensively studied for its potential applications in scientific research. One of the major areas of research is the anti-inflammatory and analgesic properties of CAPT. Studies have shown that CAPT can effectively reduce inflammation and pain in animal models. This makes CAPT a potential candidate for the development of new anti-inflammatory and analgesic drugs.
属性
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOPXWDCZJACIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)



![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5841758.png)

![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)